molecular formula C18H24ClN3O3S B2815163 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216969-41-3

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2815163
CAS RN: 1216969-41-3
M. Wt: 397.92
InChI Key: BTUJUHJKKUZVMI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3S and its molecular weight is 397.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study highlighted the synthesis of derivatives similar to the specified compound, focusing on their antimicrobial activity. These derivatives were synthesized through reactions involving thiazole and piperazine, showing moderate to good antimicrobial properties (Mhaske et al., 2014).

Pharmacological Evaluation

Another research effort described the design and synthesis of compounds with structural similarities, aiming at evaluating their antipsychotic activity. The study involved pharmacological evaluation and computational studies, including QSAR and descriptor-based similarity study, where some derivatives exhibited significant anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).

Antioxidant Activity

Research on compound KAD22, structurally related to the specified chemical, was conducted to assess its potential as a dopamine D2 receptor agonist with antioxidant activity for the treatment of Parkinson’s disease. Although KAD22 showed no affinity to the dopamine D2 receptor, it demonstrated potent antioxidant properties (Kaczor et al., 2021).

Electrochemical Synthesis

Another study explored electrochemical synthesis involving derivatives of the specified compound, highlighting novel methodologies in the preparation of substituted hydroquinone and benzoquinone derivatives with potential applications in various chemical processes (Nematollahi et al., 2014).

Antitumor Activity

Research on the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides aimed at studying their effects on tumor DNA methylation in vitro, demonstrating the potential for antitumor applications (Hakobyan et al., 2020).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S.ClH/c1-14-13-25-17(19-14)11-20-7-9-21(10-8-20)18(22)12-24-16-6-4-3-5-15(16)23-2;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUJUHJKKUZVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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